molecular formula C19H17NO3S2 B11670664 (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670664
M. Wt: 371.5 g/mol
InChI Key: NIVMOYJOPSBZIA-ATVHPVEESA-N
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Description

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a phenoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-thioxo-1,3-thiazolidin-4-one with a suitable benzylidene derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated as a potential lead compound for drug development.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific phenoxyethoxy substituent, which may confer unique biological activities and physicochemical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5Z)-5-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-13-5-2-3-8-16(13)23-10-9-22-15-7-4-6-14(11-15)12-17-18(21)20-19(24)25-17/h2-8,11-12H,9-10H2,1H3,(H,20,21,24)/b17-12-

InChI Key

NIVMOYJOPSBZIA-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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